γ-Hydroxy Phenylbutazone-d6
Description
γ-Hydroxy Phenylbutazone-d6 is a deuterated analog of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) historically used for treating pain and inflammation.
Properties
CAS No. |
1794789-70-0 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
330.417 |
IUPAC Name |
4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3/i1D3,12D2,14D |
InChI Key |
PPJYQSFRNGSEBH-JCKIRYGESA-N |
SMILES |
CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Synonyms |
4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione-d6; _x000B_1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine-d6; DL-γ-Hydroxyphenylbutazone-d6; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxy Phenylbutazone-d6 involves the deuteration of γ-Hydroxy PhenylbutazoneThe reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure efficient deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: γ-Hydroxy Phenylbutazone-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrazolidinedione ring can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
γ-Hydroxy Phenylbutazone-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of phenylbutazone and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways of phenylbutazone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phenylbutazone in the body.
Mechanism of Action
γ-Hydroxy Phenylbutazone-d6 exerts its effects by inhibiting the enzymes prostaglandin H synthase and prostacyclin synthase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The deuterated form of the compound allows for precise tracking and analysis in various biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
*Inferred formula based on phenylbutazone structure and typical deuteration patterns.
Pharmacokinetic and Metabolic Differences
- Deuterated vs. Non-Deuterated Analogs: Deuterated compounds like this compound are designed to slow metabolic degradation. For example, γ-Butyrolactone-d6 shows ≥99% deuterium incorporation, which reduces metabolic conversion to γ-hydroxybutyrate (GHB) . Similarly, this compound may resist hepatic oxidation, mitigating toxicity linked to reactive metabolites.
- Safety Profile: Non-deuterated phenylbutazone requires stringent safety measures (e.g., dust masks, protective gloves) due to hematological and gastrointestinal risks . Deuterated analogs could lower these risks by minimizing toxic metabolite formation.
Limitations in Current Evidence
The provided materials lack direct data on this compound. Comparisons are extrapolated from structural analogs (e.g., γ-Butyrolactone-d6 ) and general deuterium effects. Further studies are needed to validate its pharmacokinetic advantages over phenylbutazone.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing γ-Hydroxy Phenylbutazone-d6 with high isotopic purity?
- Methodological Answer: Synthesis requires deuterium incorporation at specific positions (e.g., aromatic rings) via catalytic exchange or labeled precursor reactions. Validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), comparing peaks to non-deuterated analogs . Monitor side reactions (e.g., protio impurities) using isotopic abundance ratios (>98% deuterium enrichment recommended) .
Q. How can researchers validate the stability of this compound under experimental storage conditions?
- Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic LC-MS analysis to detect degradation products. Compare degradation kinetics to non-deuterated controls to assess isotopic effects on stability .
Q. What spectroscopic techniques are optimal for characterizing this compound in complex biological matrices?
- Methodological Answer: Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish isotopic signals from endogenous metabolites. Confirm structural integrity via collision-induced dissociation (CID) patterns and compare fragmentation pathways to unlabeled standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?
- Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolic differences. Validate models using in vitro hepatocyte assays and adjust parameters (e.g., CYP450 isoform activity) to reconcile interspecies variability .
Q. What experimental designs mitigate matrix effects when quantifying this compound in tissue homogenates?
- Methodological Answer: Implement post-column infusion studies to identify ion suppression/enhancement zones. Optimize sample preparation (e.g., protein precipitation vs. solid-phase extraction) and use matrix-matched calibration curves with deuterated internal standards .
Q. How do researchers assess the ethical implications of long-term toxicology studies involving this compound?
- Methodological Answer: Align study protocols with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Conduct risk-benefit analyses using preclinical data to justify dosing regimens and minimize animal exposure. Obtain ethics committee approval with transparency in data reporting .
Q. What strategies optimize the use of this compound as an internal standard in metabolomics workflows?
- Methodological Answer: Perform spike-and-recovery experiments across biological replicates to validate consistency (<15% CV). Use isotopic correction algorithms to adjust for natural abundance deuterium in endogenous compounds .
Data Analysis & Reproducibility
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
- Methodological Answer: Apply statistical process control (SPC) charts to monitor critical quality attributes (e.g., isotopic purity, yield). Use ANOVA to identify significant variability sources (e.g., catalyst lot, reaction time) and refine SOPs accordingly .
Q. What statistical frameworks address conflicting results in this compound metabolite identification studies?
- Methodological Answer: Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to differentiate true metabolites from artifacts. Validate findings with stable isotope tracer studies and synthetic reference standards .
Tables: Key Analytical Parameters
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Isotopic Purity | HRMS | ≥98% deuterium enrichment | |
| Matrix Effect | LC-MS/MS (MRM) | Signal suppression ≤20% | |
| Stability (25°C, 1 month) | LC-UV | Degradation ≤5% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
